(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
7-oxobicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-3-4-1-2-5(7(4)6)8(10)11/h4-5,7H,1-3H2,(H,10,11) |
InChI Key |
YVUNGMRDHUNPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Aldol Condensation
A foundational approach involves intramolecular aldol condensation of γ-keto acids. For example, heating 4-oxopentanedioic acid derivatives in acidic media induces cyclization, forming the bicyclo[3.2.0] skeleton. This method, however, often yields racemic mixtures, necessitating subsequent enantiomeric resolution. Modifications using chiral auxiliaries or asymmetric catalysis have been explored to improve stereocontrol.
Diels-Alder Cycloaddition Adaptations
The patent US6677464B2 describes a Lewis acid-catalyzed Diels-Alder reaction between furan derivatives and α,β-unsaturated carboxylic acids to synthesize 7-oxabicyclo[2.2.1]heptene intermediates. While this targets a [2.2.1] system, analogous strategies using tailored dienes and dienophiles could generate the [3.2.0] framework. For instance, employing cyclopentadiene and acrylic acid derivatives with BF₃·Et₂O as a catalyst at −20°C achieves cycloaddition in 6–12 hours.
Stereoselective Synthesis of (1S,2S,5R) Configuration
Enzymatic Resolution
Hydrolysis of racemic bicyclic esters using lipase PS-30 (Pseudomonas cepacia) achieves enantiomeric excesses >98%. For example, the tert-butyl ester of 7-oxobicyclo[3.2.0]heptane-2-carboxylic acid undergoes selective deprotection, leaving the desired (1S,2S,5R)-enantiomer intact. This method, while efficient, requires costly enzymes and multi-step purification.
Asymmetric Hydrogenation
Catalytic hydrogenation of α,β-unsaturated precursors using Ru-BINAP complexes induces stereocontrol. A 2018 study demonstrated that hydrogenating 7-oxobicyclo[3.2.0]hept-5-ene-2-carboxylate with [(S)-BINAP]RuCl₂ achieves 92% ee at 50 bar H₂ pressure.
Protection-Deprotection Strategies for Carboxylic Acid
tert-Butyl Ester Protection
Temporary protection of the carboxylic acid as a tert-butyl ester (e.g., using Boc₂O and DMAP) prevents side reactions during cyclization. Subsequent cleavage with TFA/DCM (1:1) at 0°C regenerates the acid moiety without racemization. This approach is critical in multi-step syntheses involving sensitive intermediates.
Silyl Ether Alternatives
Trimethylsilyl (TMS) protection offers an orthogonal strategy. Treatment with TMSCl and imidazole in DMF followed by deprotection using K₂CO₃/MeOH achieves 95% recovery of the free acid.
Industrial-Scale Optimization and Challenges
Reaction Condition Screening
Data from large-scale syntheses reveal optimal parameters:
| Parameter | Value | Yield Impact |
|---|---|---|
| Temperature | −10°C to 5°C | +15% |
| Catalyst Loading | 5 mol% BF₃·Et₂O | +20% |
| Solvent | Dichloromethane | Baseline |
| Reaction Time | 8–12 hours | −5%/hour |
Maintaining subzero temperatures minimizes ketone migration and epimerization.
Byproduct Formation and Mitigation
Common byproducts include:
- 7-Epimer : Resulting from ketone tautomerism, addressed via kinetic control.
- Ring-opened diols : Mitigated by anhydrous conditions and inert atmospheres.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Intramolecular Aldol | 35–45 | Racemic | Moderate | 120 |
| Diels-Alder/Lewis Acid | 68 | 85 | High | 90 |
| Enzymatic Resolution | 88 | 98 | Low | 450 |
| Asymmetric Hydrogenation | 75 | 92 | Medium | 300 |
The Diels-Alder route offers the best balance of yield and cost for industrial production, while enzymatic methods suit small-scale enantiopure demands.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:
-
Ester formation with alcohols under acidic or basic conditions (e.g., benzyl bromide in the presence of cesium carbonate yields the benzyl ester) .
-
Amidation with amines via coupling agents like DCC (dicyclohexylcarbodiimide), forming stable amides.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Benzyl bromide, Cs₂CO₃, ethanol | Benzyl ester | 50% | |
| Amidation | DCC, DMAP, amine | Amide derivative | 72–85% |
Reduction of the Ketone Group
The 7-oxo group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Stereochemical outcomes depend on the reducing agent and solvent :
-
NaBH₄ in methanol yields the cis-diol derivative selectively due to steric hindrance from the bicyclic framework .
-
Pd/C-H₂ reduces the ketone to a methylene group under high-pressure conditions.
| Reducing Agent | Solvent | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH | cis-Diol | >90% | |
| Pd/C, H₂ (50 psi) | THF | Methylene derivative | N/A |
Ring-Opening and Functionalization
The bicyclo[3.2.0]heptane system undergoes ring-opening under specific conditions:
-
Acid-catalyzed hydrolysis of the ketone (e.g., HCl in aqueous THF) generates a linear dicarboxylic acid intermediate .
-
Oxidative cleavage with ozone or RuO₄ fragments the ring, producing aldehydes or ketones .
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acid hydrolysis | 5% HCl, 4°C | Linear dicarboxylic acid | Synthetic intermediate |
| Ozonolysis | O₃, then Zn/H₂O | Aldehyde derivatives | Functional group diversification |
Cycloaddition Reactions
The strained bicyclic structure participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts :
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Methyl propiolate | Reflux, 12 h | Tricyclic ester | >95% regioselectivity |
Decarboxylation and Thermal Rearrangement
Thermal treatment induces decarboxylation or skeletal rearrangements:
-
Decarboxylation at 150°C releases CO₂, forming 7-oxobicyclo[3.2.0]heptane .
-
Cope rearrangement at higher temperatures (>200°C) generates isomeric bicyclic ketones .
| Process | Temperature | Major Product | Byproduct |
|---|---|---|---|
| Decarboxylation | 150°C | 7-Oxobicyclo[3.2.0]heptane | CO₂ |
| Cope rearrangement | 220°C | Bicyclo[2.2.1]heptan-2-one | Trace olefins |
Salt Formation and Coordination Chemistry
The carboxylic acid forms salts with metals (e.g., sodium, potassium) for improved solubility :
| Salt Type | Base | Application | Reference |
|---|---|---|---|
| Sodium salt | NaOH | Pharmaceutical intermediate |
Biological Activity and Derivatization
Derivatives exhibit antimicrobial properties, particularly when combined with β-lactam antibiotics :
Key Challenges in Reactivity:
Scientific Research Applications
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: The compound and its derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Core Structural Differences
The target compound is distinct from β-lactam antibiotics and β-lactamase inhibitors due to its lack of sulfur (thia) and nitrogen (aza) in the bicyclic system. Comparative examples include:
Physicochemical Properties
| Property | Target Compound | Ampicillin | Sulbactam |
|---|---|---|---|
| Molecular Weight (g/mol) | 154.16 | 349.41 | 255.22 |
| TPSA (Ų) | 54.4 | 112 | 126 |
| Hydrogen Bond Donors | 1 | 5 | 2 |
| LogP (Calculated) | 0.2 | 1.2 | -0.5 |
The lower TPSA and molecular weight of the target compound suggest reduced polarity compared to β-lactams, impacting solubility and membrane permeability .
Stability
The absence of a β-lactam ring in the target compound eliminates susceptibility to β-lactamase hydrolysis , a major degradation pathway for penicillins and cephalosporins . However, the ketone group may confer reactivity under basic or reducing conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer : The synthesis typically involves β-lactam ring formation via cyclization of a linear precursor. For example, Cr(III) complexes of structurally related bicyclic β-lactams are synthesized by reacting the ligand with chromium chloride in methanol under reflux, followed by spectroscopic validation (e.g., IR, UV-Vis, and elemental analysis) to confirm coordination geometry . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical for verifying absolute configuration .
Q. What analytical techniques are essential for characterizing this compound's purity and structure?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is used for purity assessment, especially to detect impurities like regioisomers or stereochemical byproducts. Nuclear Magnetic Resonance (NMR), including H, C, and 2D-COSY, resolves structural ambiguities. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., β-lactam carbonyl stretch at ~1770 cm) .
Q. What safety precautions are recommended for handling bicyclic β-lactam derivatives in the laboratory?
- Methodological Answer : Based on safety data sheets (SDS) of structurally similar compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard) .
- First Aid : Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) for bicyclo[3.2.0] systems be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state structures. Use variable-temperature NMR to assess conformational flexibility. Complement with Density Functional Theory (DFT) calculations to model preferred conformers and compare with experimental data. For example, pharmacopeial standards employ hybrid methods (e.g., LC-MS/MS) to validate structural assignments .
Q. What strategies optimize the antibacterial activity of bicyclo[3.2.0]heptane derivatives, and how is resistance studied?
- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on modifying substituents at the 6-position (e.g., phenylacetamido groups) to enhance binding to penicillin-binding proteins (PBPs). Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) quantify potency. Resistance mechanisms (e.g., β-lactamase hydrolysis) are evaluated using enzyme inhibition assays with clavulanic acid as a control .
Q. How are reaction conditions optimized for large-scale synthesis while minimizing racemization?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Polar aprotic solvents (e.g., DMF) at ≤0°C reduce epimerization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. For example, Cr(III)-mediated syntheses achieve >90% ee under optimized reflux conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
